molecular formula C19H20N2O5S B3012500 N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863452-16-8

N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B3012500
CAS RN: 863452-16-8
M. Wt: 388.44
InChI Key: BXOYDLNCGIGRAT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of benzothiazepine derivatives, closely related to the queried compound, involves reactions like the combination of o-aminothiophenol with specific acetamides. These compounds' structures were identified using IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (Nguyen et al., 2018).

  • Structural Characterization : The crystal structures of related acetamides have been determined, providing insights into the molecular configuration of such compounds (Galushchinskiy et al., 2017).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Some benzothiazepine derivatives exhibit notable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2013); (Tailor et al., 2014).

  • Synthesis for Antimicrobial Studies : Utilizing environmentally benign methods, various derivatives have been synthesized and shown significant antibacterial and antifungal properties (Raval et al., 2012).

Anticancer and Antiviral Activities

  • Anticancer Potential : Certain derivatives have been tested for anticancer activities, with some showing inhibition of cancer cell growth in multiple cell lines (Al-Sanea et al., 2020); (Havrylyuk et al., 2013).

  • Antiviral Activity : Some synthesized compounds are highly active against specific virus strains, indicating potential for antiviral drug development (Havrylyuk et al., 2013).

Other Applications

  • Chemical Transformations : The synthesis of analogs of benzothiazepines involves various chemical transformations, contributing to the understanding of the chemical behavior of such compounds (Du & Wu, 2020); (Gupta et al., 2012).

  • Impurity Analysis in Pharmaceuticals : Analytical characterization of impurities in drugs like Diltiazem, which has a benzothiazepine structure, sheds light on the importance of purity analysis in pharmaceuticals (Narkedimilli et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-11-19(23)21(15-8-4-6-10-17(15)27(13,24)25)12-18(22)20-14-7-3-5-9-16(14)26-2/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYDLNCGIGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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